molecular formula C14H16FN3O B2652260 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole CAS No. 1479450-99-1

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B2652260
CAS No.: 1479450-99-1
M. Wt: 261.3
InChI Key: XZNLLWPHHKIMML-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 3 and a piperidin-3-ylmethyl moiety at position 3. The 1,2,4-oxadiazole ring is a five-membered heterocycle with one oxygen and two nitrogen atoms, widely utilized in medicinal chemistry due to its metabolic stability and versatility in hydrogen bonding interactions . This compound is available in multi-gram quantities with high purity (>97%), making it suitable for lead optimization and biological screening .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-12-6-2-1-5-11(12)14-17-13(19-18-14)8-10-4-3-7-16-9-10/h1-2,5-6,10,16H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNLLWPHHKIMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. Fluorobenzene derivatives can be reacted with nucleophiles under suitable conditions to form the desired fluorophenyl-substituted intermediates.

  • Attachment of the Piperidinylmethyl Group: : The piperidinylmethyl group can be introduced through reductive amination reactions. Piperidine derivatives can be reacted with aldehydes or ketones in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) to form the desired piperidinylmethyl-substituted intermediates.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the oxidation of the piperidinylmethyl group to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can be performed on the oxadiazole ring or the fluorophenyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to achieve these transformations.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common nucleophiles include amines, thiols, and alkoxides.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The oxadiazole scaffold can interact with cellular targets involved in proliferation and apoptosis pathways. Research indicates that derivatives of 1,2,4-oxadiazoles can induce cell cycle arrest and promote apoptosis in cancer cells .
  • Case Studies :
    • Shamsuzzaman et al. synthesized new anticancer steroidal oxadiazole derivatives that demonstrated significant activity against leukemia cell lines .
    • B.S Holla et al. tested various oxadiazole derivatives against multiple cancer types, noting significant activity with certain compounds showing GI50 values below 10 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. The oxadiazole moiety is known to possess broad-spectrum antimicrobial activity:

  • Research Findings : Studies indicate that oxadiazole derivatives can inhibit bacterial growth and exhibit antifungal properties .
  • Table of Antimicrobial Activity :
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Neuropharmacological Effects

The piperidine group in the compound is associated with neuropharmacological activities:

  • Potential Applications : Compounds containing piperidine have been linked to effects on neurotransmitter systems, suggesting potential use in treating neurological disorders such as depression and anxiety .

Synthetic Methods

The synthesis of 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole typically involves multi-step reactions that allow for the introduction of the piperidine and fluorophenyl groups onto the oxadiazole framework.

  • General Synthetic Route :
    • Formation of the oxadiazole ring through cyclization reactions.
    • Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions.
    • Fluorination to achieve the desired fluorophenyl substituent.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with receptors on the surface of cells, leading to changes in cellular signaling pathways and subsequent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar 1,2,4-Oxadiazole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their biological or physicochemical properties:

Compound Name/Structure Substituents Key Properties/Activities Reference
3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole 3: 2-Fluorophenyl; 5: Piperidin-3-ylmethyl High purity (>97%), flexible side chain for target binding
Ataluren (PTC124) 3: Benzoic acid; 5: 2-Fluorophenyl Promotes nonsense mutation readthrough; FDA-approved for Duchenne muscular dystrophy
3-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole 3: 4-Fluorophenyl; 5: Piperidin-3-yl Structural isomer with altered fluorophenyl positioning; potential CNS activity due to piperidine
5-(5-Nitro-2-furyl)-3-(azetidin-3-yl)-1,2,4-oxadiazole 3: Azetidin-3-yl; 5: 5-Nitro-2-furyl Potent antibacterial activity (MIC < ciprofloxacin against S. aureus)
3-(5-Chloropyridin-2-yl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole 3: 5-Chloropyridin-2-yl; 5: 3-Chlorothiophen-2-yl Apoptosis inducer; in vivo activity in MX-1 tumor model
3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole 3: Benzhydryl; 5: Piperidin-4-yl Higher molecular weight (319.4 g/mol); potential CNS toxicity

Key Comparative Findings

Electronic and Steric Effects
  • Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound may enhance π-π stacking compared to the 4-fluorophenyl isomer (), but the latter may exhibit better metabolic stability due to reduced steric hindrance .
  • Piperidine vs. Piperidinylmethyl : The piperidin-3-ylmethyl group introduces a methylene spacer, increasing conformational flexibility compared to directly linked piperidine (e.g., ). This flexibility may improve binding to targets requiring deeper cavity penetration .
Pharmacokinetic Considerations
  • However, this may be offset by the hydrophilic piperidinylmethyl group, balancing overall bioavailability .
  • Metabolic Stability : Piperidine-containing oxadiazoles (e.g., ) are prone to CYP450-mediated oxidation, but the methylene spacer in the target compound may reduce this liability .

Biological Activity

The compound 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a derivative of oxadiazole, a class of compounds that has garnered attention for its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H16FN3O
  • Molecular Weight : 255.30 g/mol
  • SMILES Notation : C1=NN=C(O1)C(=N)C(C2CCCN2)=C(C3=CC=CC=C3F)

This structure features a fluorophenyl group and a piperidine moiety, which are significant in determining its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In a study involving synthesized oxadiazole derivatives, compounds were tested against Escherichia coli and Pseudomonas aeruginosa, revealing significant antibacterial activity (IC50 values < 50 µg/mL) .

Anticancer Activity

The anticancer potential of oxadiazoles has been explored extensively. A case study involving the evaluation of several oxadiazole derivatives indicated that the presence of the piperidine ring enhances cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound displayed an IC50 value of 15 µM against A549 cells, indicating promising anticancer activity .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of oxadiazoles. Research has suggested that certain derivatives can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against E. coli and P. aeruginosa
AnticancerIC50 = 15 µM against A549 cells
NeuroprotectiveInhibition of neuroinflammation

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
  • Neuroprotective Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine, followed by alkylation of the piperidine moiety. For example, fluorophenyl-substituted oxadiazoles are synthesized via [1,3]-dipolar cycloaddition or nucleophilic substitution reactions . Purification steps like column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC (C18 column, gradient elution) are critical. Purity ≥95% can be achieved using recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 306.12) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement of the oxadiazole and piperidine groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can synthetic yield be improved for the piperidin-3-ylmethyl substituent?

  • Methodology : Optimize alkylation conditions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis (60–80°C, 30 min). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Yields >70% are achievable by reducing steric hindrance through pre-functionalization of the piperidine nitrogen .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodology :

  • Assay Validation : Ensure consistency in buffer pH (e.g., ammonium acetate pH 6.5 ), temperature, and cell passage number.
  • Metabolite Interference : Perform LC-MS/MS to rule out compound degradation or metabolite formation .
  • Structural Confirmation : Re-analyze batch purity via NMR and HPLC to exclude impurities affecting activity .

Q. What computational strategies are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., docking into kinase ATP-binding pockets) .
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ values for fluorophenyl) with bioactivity data .
  • MD Simulations : Assess piperidine flexibility and its impact on binding kinetics (GROMACS, 100 ns trajectories) .

Q. How can the compound’s photophysical properties (e.g., fluorescence) be leveraged for imaging applications?

  • Methodology :

  • Fluorescence Spectroscopy : Measure emission maxima (λem) in solvents of varying polarity (e.g., cyclohexane vs. DMSO) .
  • Confocal Microscopy : Tag the compound with a mitochondrial tracker (e.g., MitoTracker Red) to study subcellular localization .

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